Scopoletin acetate

概要

説明

化学式はC₇H₉N₅O、分子量は179.18 g/molです 。この化合物は、4つのDNA塩基の1つであるグアニンと構造的に関連しています。

2. 製法

合成ルート: 9-エチルグアニンは、さまざまなルートで合成できます。一般的な方法の1つは、グアニンのエチル化剤によるアルキル化です。反応は以下のとおりです。

グアニン+エチル化剤→9-エチルグアニン

反応条件: 反応は通常、水酸化ナトリウム(NaOH)などの強塩基を使用する塩基性条件下で行われます。エチル化剤は、臭化エチルまたはヨウ化エチルを使用できます。 反応は、ジメチルスルホキシド(DMSO)などの溶媒中で行われます .

工業生産: 9-エチルグアニンは工業規模では生産されていませんが、他の化合物の合成における重要な中間体として役立っています。

3. 化学反応解析

9-エチルグアニンは、いくつかの化学反応を起こします。

酸化: 変異原性化合物である9-エチルグアニン-8-オキシドを生成するために酸化することができます。

還元: イミン基の還元により、9-エチルグアニン-8-アミンが生成されます。

置換: アミノ基は、さまざまな官能基で置換できます。

酸化: 過酸化水素(H₂O₂)や過酸などの酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤。

置換: さまざまなアルキル化剤または求核剤。

主な生成物: 主な生成物は、反応条件と使用する試薬によって異なります。

4. 科学研究への応用

9-エチルグアニンは、科学研究において重要な役割を果たします。

化学: DNA損傷と修復メカニズムを研究するためのモデル化合物として役立ちます。

生物学: 研究者は、DNA複製忠実度と変異誘発への影響を調査しています。

医学: その影響を理解することで、がん研究と創薬に役立ちます。

工業: 直接使用されていませんが、その誘導体は医薬品や農薬に貢献しています。

準備方法

Synthetic Routes: 9-Ethylguanine can be synthesized through various routes. One common method involves the alkylation of guanine with an ethylating agent. The reaction proceeds as follows:

Guanine+Ethylating Agent→9-Ethylguanine

Reaction Conditions: The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide (NaOH). The ethylating agent can be ethyl bromide or ethyl iodide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production: While 9-Ethylguanine is not produced on an industrial scale, it serves as an essential intermediate in the synthesis of other compounds.

化学反応の分析

9-Ethylguanine undergoes several chemical reactions:

Oxidation: It can be oxidized to form 9-ethylguanine-8-oxide, which is a mutagenic compound.

Reduction: Reduction of the imine group leads to 9-ethylguanine-8-amine.

Substitution: The amino group can be substituted with various functional groups.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Various alkylating agents or nucleophiles.

Major Products: The major products depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Properties

Scopoletin acetate exhibits a range of biological activities that make it a valuable compound in therapeutic applications:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens. Studies indicate its potential as an antibacterial and antifungal agent, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanisms include the modulation of signaling pathways involved in cell growth and survival .

- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antidiabetic Activity : The compound has been noted for its ability to lower blood glucose levels and improve insulin sensitivity, indicating its potential use in managing diabetes .

Extraction Methods

The extraction of this compound from natural sources or through synthetic processes is crucial for its application. Various methods have been explored:

- Conventional Extraction : Traditional methods such as Soxhlet extraction have been used but often yield lower amounts of the compound .

- Modern Techniques : Advanced extraction techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have shown higher yields and reduced processing times. For instance, MAE yielded up to 45.1% scopoletin from plant materials .

- Synthetic Biology Approaches : Recent advancements in synthetic biology have enabled the production of this compound through engineered microbial systems, enhancing the yield and purity of the compound .

Case Studies

Several studies have documented the applications of this compound across different fields:

- In Vitro Studies on Cancer Cells :

- Neuroprotective Effects in Animal Models :

- Antimicrobial Efficacy :

作用機序

9-エチルグアニンの作用機序には、以下が含まれます。

DNA取り込み: DNA複製中に、成長中のDNA鎖に取り込まれ、変異につながる可能性があります。

塩基対形成: 複製中にシトシンと対合し、ミスマッチを引き起こす可能性があります。

6. 類似の化合物との比較

9-エチルグアニンは、エチル基の置換によってユニークです。類似の化合物には、グアニン、アデニン、および他のプリン誘導体があります。

類似化合物との比較

9-Ethylguanine is unique due to its ethyl group substitution. Similar compounds include guanine, adenine, and other purine derivatives.

生物活性

Scopoletin acetate, a derivative of scopoletin, is a naturally occurring coumarin compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is synthesized from various medicinal and edible plants. It exhibits a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The molecular structure of this compound allows it to interact with multiple biological targets, making it a promising candidate for drug development.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance:

- Study Findings : this compound exhibited bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against several bacterial strains .

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound is notable, particularly in various cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : Research shows that this compound activates apoptotic pathways in cancer cells such as MCF-7 (breast cancer) and A375 (melanoma) by upregulating pro-apoptotic proteins like p53 and caspase-3 .

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

- Case Study : A study on cervical cancer cells revealed that this compound inhibited cell invasion through modulation of the PI3K/AKT signaling pathway .

3. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, making it beneficial in treating inflammatory diseases.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-κB activation .

- Research Evidence : In an experimental model of mouse ear edema, this compound significantly reduced inflammation .

4. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases.

- Study Findings : It protects neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant enzyme activity .

- Potential Applications : Its ability to modulate neurotransmitter levels suggests potential use in treating conditions like Alzheimer's disease .

Pharmacokinetics

This compound has shown low bioavailability and rapid metabolism, which may limit its therapeutic efficacy when administered orally. However, its pharmacokinetic profile indicates:

- Rapid Absorption : Studies suggest quick absorption rates post-administration.

- Extensive Metabolism : It undergoes significant hepatic metabolism, leading to the formation of active metabolites that may contribute to its therapeutic effects .

Summary of Research Findings

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against Staphylococcus aureus and others |

| Anticancer | Induction of apoptosis; cell cycle arrest | Inhibits proliferation in MCF-7 and A375 cells |

| Anti-inflammatory | Inhibition of NF-κB activation | Reduces edema in mouse models |

| Neuroprotective | Modulation of oxidative stress responses | Protects neuronal cells from apoptosis |

特性

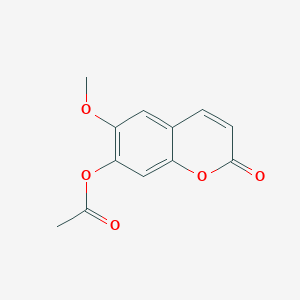

IUPAC Name |

(6-methoxy-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCLWDHZALFLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254533 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56795-51-8 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does scopoletin acetate interact with its target and what are the downstream effects?

A1: While the provided research focuses on scoparone (6, 7 dimethylesculetin), this compound is mentioned as a structurally similar compound. The study demonstrates that this compound interacts with the human CAR receptor primarily through hydrogen bonding []. This interaction potentially leads to CAR activation, similar to scoparone. CAR activation is known to accelerate bilirubin and cholesterol clearance in the liver [], suggesting a potential role for this compound in preventing gallstone formation.

Q2: What is the structural characterization of this compound and are there any computational studies on this compound?

A2: Although the research primarily focuses on scoparone, it indicates the use of computational methods like molecular docking and simulation to understand its interaction with CAR []. While specific spectroscopic data for this compound isn't provided, its molecular formula is C12H10O5 and its molecular weight is 234.21 g/mol. These details are based on its chemical name, 6-Methoxy-2-oxo-2H-chromen-7-yl acetate. Further research is needed to elucidate detailed spectroscopic characteristics and conduct specific computational studies on this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。